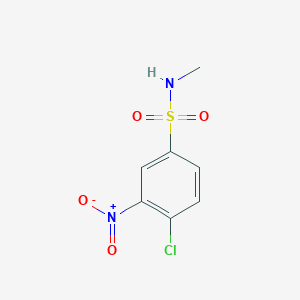

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Description

The exact mass of the compound Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNGEAKUUOJPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059672 | |

| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-48-4 | |

| Record name | 4-Chloro-N-methyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-methyl-3-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Abstract: This technical guide provides an in-depth, scientifically-grounded protocol for the synthesis and comprehensive characterization of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- (CAS No: 137-48-4).[1] This document is tailored for researchers, chemists, and professionals in drug development, offering a narrative that combines procedural steps with the underlying chemical principles. We will explore a robust two-step synthetic pathway, starting from the chlorosulfonation of 2-chloronitrobenzene, followed by amination with methylamine. Each stage is elucidated with expert insights into reaction mechanisms, safety considerations, and optimization strategies. The guide culminates in a detailed exposition of analytical techniques—including NMR, IR, and Mass Spectrometry—to validate the structure, purity, and identity of the final compound, ensuring a self-validating and reproducible methodology.

Introduction and Strategic Importance

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with antibacterial sulfa drugs.[2][3] The specific substitution pattern of this molecule—a chloro group, a nitro group, and an N-methyl moiety—makes it a versatile chemical intermediate for the synthesis of more complex molecules, including azo dyes and potential pharmaceutical candidates.[4][5] Understanding its synthesis and characterization is fundamental for its application in further research and development.

1.1 Chemical Identity

| Property | Value | Source |

| IUPAC Name | 4-chloro-N-methyl-3-nitrobenzenesulfonamide | [1] |

| CAS Number | 137-48-4 | [1] |

| Molecular Formula | C₇H₇ClN₂O₄S | [1] |

| Molecular Weight | 250.65 g/mol | [1] |

| Canonical SMILES | CN(S(=O)(=O)C1=CC(=C(C=C1)Cl)[O-]) | [6] |

Synthetic Strategy: A Two-Step Approach

The synthesis is logically approached via a two-step process starting from a common industrial chemical, 2-chloronitrobenzene. This strategy is efficient and relies on well-established, high-yielding reactions.

-

Step 1: Electrophilic Aromatic Substitution. The process begins with the chlorosulfonation of 2-chloronitrobenzene. This reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, yielding the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.[7][8]

-

Step 2: Nucleophilic Substitution. The sulfonyl chloride intermediate is then reacted with methylamine. The nitrogen atom of the methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride to form the final N-methyl sulfonamide product.

This pathway is illustrated in the workflow diagram below.

Caption: High-level overview of the two-step synthesis pathway.

Detailed Experimental Protocols

Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

Part A: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

Causality Behind Experimental Choices: The direct chlorosulfonation of 2-chloronitrobenzene is an effective method for producing the desired sulfonyl chloride intermediate.[7] An excess of chlorosulfonic acid (typically 4-5 molar equivalents) is used not only as a reagent but also as the solvent, which drives the reaction towards completion.[7][8] A stepwise increase in temperature is employed to control the initial exothermic reaction and the evolution of HCl gas, ensuring the reaction proceeds safely and efficiently to completion at a higher temperature.[7]

Protocol:

-

Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).

-

Reagent Addition: In the fume hood, carefully charge the flask with chlorosulfonic acid (4.5 mol equivalents). Begin stirring and cool the flask in an ice-water bath.

-

Substrate Addition: Slowly add 2-chloronitrobenzene (1.0 mol equivalent) dropwise from the dropping funnel, maintaining the internal temperature below 20°C.

-

Reaction: After the addition is complete, remove the ice bath. Gradually heat the mixture to 100°C and hold for one hour. The start of the reaction is indicated by the evolution of hydrogen chloride gas.[7]

-

Completion: Increase the temperature to 115°C for one hour, and then to 130°C for an additional 2-3 hours to ensure the reaction is substantially complete.[7]

-

Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring. This step is highly exothermic. The product will precipitate as fine, waxy granules.[7]

-

Isolation: Filter the solid product using a Büchner funnel. Wash the crude product thoroughly with copious amounts of ice-cold water until the washings are neutral to pH paper.

-

Drying: Dry the isolated 4-chloro-3-nitrobenzenesulfonyl chloride, preferably in a vacuum desiccator over a suitable drying agent.

Part B: Synthesis of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Causality Behind Experimental Choices: The reaction of a sulfonyl chloride with a primary amine like methylamine is a classic method for sulfonamide formation. The reaction is typically performed in the presence of a base to neutralize the HCl generated, or by using an excess of the amine itself. Using an aqueous solution of methylamine is convenient and effective.[9] The reaction is often exothermic, necessitating initial cooling to control the rate.

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, add the synthesized 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 mol equivalent).

-

Solvent & Reagent: Add a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve the sulfonyl chloride. Cool the flask in an ice bath.

-

Amine Addition: Slowly add an aqueous solution of methylamine (e.g., 40% in water, 2.2 mol equivalents) to the stirred solution. The second equivalent of methylamine acts as the base to neutralize the HCl byproduct.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer successively with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization. Based on similar compounds, a solvent system like ethanol/water or toluene can be effective.[4] Recrystallize until a constant melting point is achieved.

Comprehensive Characterization

A battery of analytical techniques is required to unequivocally confirm the identity, structure, and purity of the synthesized product. This multi-faceted approach is the cornerstone of a self-validating protocol.

Caption: Standard analytical workflow for compound validation.

Physical Properties: Melting Point

-

Principle: A pure crystalline solid exhibits a sharp, defined melting point range. Impurities typically depress and broaden this range.

-

Protocol: A small sample of the dried, recrystallized product is packed into a capillary tube and its melting point is determined using a calibrated melting point apparatus.

-

Expected Results: While no definitive literature value for the N-methyl derivative is readily available from the searches, the related N,N-dimethyl compound melts at 70°C, and the parent sulfonamide (4-chloro-3-nitrobenzenesulfonamide) melts at 175-176°C.[10][11] The obtained value should be a sharp range (e.g., 1-2°C).

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase.[12] It is a powerful tool for assessing purity.

-

Protocol: A reverse-phase (RP) HPLC method is suitable.[1]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape.[1][13]

-

Detection: UV detector set to a wavelength where the aromatic compound absorbs strongly (e.g., 254 nm).

-

Sample Prep: Dissolve a small, accurately weighed amount of the product in the mobile phase or acetonitrile. Filter through a 0.22 µm syringe filter before injection.

-

-

Expected Results: A chromatogram showing a single major peak with an area percentage >98% indicates high purity.

Spectroscopic Characterization

-

Principle: NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C), providing detailed information about the molecular structure, connectivity, and conformation.[14][15]

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR Spectrum & Interpretation:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.5-8.5 ppm). Due to the substitution pattern, they will exhibit a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet). The proton ortho to the nitro group will be the most downfield.

-

N-H Proton (1H): A broad singlet or a quartet (if coupled to the methyl protons) associated with the sulfonamide N-H. Its chemical shift can be variable and it is exchangeable with D₂O.

-

N-Methyl Protons (3H): A singlet or a doublet (if coupled to the N-H proton) around 2.5-3.0 ppm.

-

-

Expected ¹³C NMR Spectrum & Interpretation:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~120-150 ppm). The carbons directly attached to the electron-withdrawing nitro and sulfonyl groups will be significantly downfield.[16]

-

N-Methyl Carbon (1C): A single peak in the aliphatic region (~25-35 ppm).

-

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is excellent for identifying functional groups.[17][18]

-

Protocol: The spectrum can be recorded using KBr pellets or an ATR (Attenuated Total Reflectance) accessory.[14]

-

Expected Results & Interpretation: Key vibrational bands confirm the presence of the required functional groups.[2][14]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3250 | N-H Stretch | Sulfonamide (N-H) |

| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro group (-NO₂) |

| ~1340 & ~1160 | Asymmetric & Symmetric SO₂ Stretch | Sulfonamide (-SO₂N)[14] |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~900 | S-N Stretch | Sulfonamide (S-N)[14] |

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution MS (HRMS) can determine the elemental composition with high accuracy.[19]

-

Protocol: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Expected Results:

-

Molecular Ion Peak: The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 251. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible for the molecular ion, with peaks at m/z 251 and 253.

-

Fragmentation: Common fragmentation patterns may include the loss of SO₂ or the nitro group.

-

Conclusion

This guide has detailed a reliable and well-reasoned methodology for the synthesis of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. By following the two-step synthesis from 2-chloronitrobenzene and performing the comprehensive suite of characterization techniques described, researchers can confidently produce and validate this valuable chemical intermediate. The emphasis on understanding the causality behind each procedural step ensures that the protocol is not merely followed, but understood, allowing for intelligent troubleshooting and adaptation as required.

References

-

J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from J-Stage. [Link]

-

AOAC INTERNATIONAL. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from AOAC INTERNATIONAL. [Link]

-

Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from Slideshare. [Link]

-

YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from YMER. [Link]

-

Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from De Gruyter. [Link]

-

ChemBK. (2024, April 10). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from ChemBK. [Link]

-

Taylor & Francis Online. (n.d.). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Retrieved from Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from ResearchGate. [Link]

-

Marcel Dekker, Inc. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Retrieved from Yumpu. [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from NIH. [Link]

-

SIELC Technologies. (2018, May 16). Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. Retrieved from SIELC Technologies. [Link]

-

SIELC Technologies. (2018, February 19). Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl-. Retrieved from SIELC Technologies. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from The Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-nitro-benzenesulfonamide. Retrieved from SpectraBase. [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from PubChem. [Link]

-

Georganics. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide - High purity. Retrieved from Georganics. [Link]

Sources

- 1. Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | SIELC Technologies [sielc.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 [chemicalbook.com]

- 5. 4-Chloro-3-nitrobenzenesulfonamide - High purity | EN [georganics.sk]

- 6. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. biosynth.com [biosynth.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl- | SIELC Technologies [sielc.com]

- 14. znaturforsch.com [znaturforsch.com]

- 15. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 13C NMR spectrum [chemicalbook.com]

- 17. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. ymerdigital.com [ymerdigital.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, a key intermediate in synthetic organic chemistry. Drawing upon established analytical methodologies and data from closely related analogues, this document offers field-proven insights into its synthesis, characterization, and handling.

Introduction: A Molecule of Interest

4-chloro-N-methyl-3-nitrobenzenesulfonamide, with the CAS Number 137-48-4, is an aromatic sulfonamide derivative. Its structure, featuring a chlorinated and nitrated benzene ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the sulfonamide functional group, coupled with the electron-withdrawing nitro and chloro substituents, imparts unique reactivity and physicochemical characteristics to the molecule. Understanding these properties is paramount for its effective utilization in research and development.

Chemical and Physical Identity

A clear identification of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is the foundation for any scientific investigation. The key identifiers and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 137-48-4 | [1] |

| Molecular Formula | C₇H₇ClN₂O₄S | [1] |

| Molecular Weight | 250.65 g/mol | [1] |

| Appearance | Estimated to be a crystalline solid | Inferred from analogues |

| LogP (calculated) | 1.58 | [1] |

Synthesis and Purification

The synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is logically approached through the reaction of its corresponding sulfonyl chloride with methylamine. This is a standard method for the formation of N-substituted sulfonamides.

Synthetic Pathway

The primary route to obtaining 4-chloro-N-methyl-3-nitrobenzenesulfonamide involves a two-step process, starting from the readily available ortho-chloro-nitrobenzene.

Caption: Synthetic route to 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This precursor can be synthesized from ortho-chloro-nitrobenzene by reaction with chlorosulfonic acid.[2] The reaction temperature and time are critical parameters to control for optimal yield and purity.[2]

Step 2: Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

-

In a well-ventilated fume hood, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable inert solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of methylamine (e.g., 40% in water or as a solution in an organic solvent) to the cooled reaction mixture with vigorous stirring. An excess of a non-nucleophilic base, such as triethylamine or pyridine, should be included to neutralize the hydrochloric acid byproduct.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

-

The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Physicochemical Properties

| Property | 4-chloro-3-nitrobenzenesulfonamide | 4-chloro-N-methyl-3-nitrobenzenesulfonamide (Target) | 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide |

| CAS Number | 97-09-6[3] | 137-48-4 [1] | 137-47-3[4] |

| Melting Point (°C) | 25-35[5] | Estimated: 50-70 | 70[4] |

| Boiling Point (°C) | 175-176[5] | Estimated: > 200 | 387.3[4] |

| Water Solubility | Limited[6] | Expected to have low water solubility | Data not available |

| Solubility in Organic Solvents | Soluble in polar organic solvents like DMSO and methanol; low solubility in nonpolar solvents like hexane.[6] | Expected to be soluble in polar organic solvents. | Data not available |

| pKa | 9.28 ± 0.60 (Predicted)[5] | Estimated: 9-10 | Not applicable |

Justification for Estimations:

-

Melting Point: The introduction of a methyl group on the sulfonamide nitrogen, as in the target compound, is expected to result in a melting point that is intermediate between the unmethylated and dimethylated analogues.

-

Boiling Point: The boiling point is expected to increase with molecular weight.

-

Solubility: The N-methylation is unlikely to drastically alter the general solubility profile observed for the unmethylated analogue.

-

pKa: The acidity of the sulfonamide N-H proton is expected to be similar to that of the unmethylated analogue.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of synthesized 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Sources

- 1. Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. biosynth.com [biosynth.com]

- 5. 97-09-6 CAS MSDS (4-Chloro-3-nitrobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Introduction

This technical guide provides a comprehensive overview of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, a key chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical identity, spectral properties, a validated synthesis protocol, and essential safety data. The structural features of this compound, including a reactive sulfonamide moiety and an aromatic nitro group, make it a versatile building block for the synthesis of a variety of more complex molecules.

Chemical Identity and Physical Properties

4-chloro-N-methyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. Its unique substitution pattern provides a foundation for diverse chemical transformations.

| Property | Value | Source |

| CAS Number | 137-48-4 | [] |

| Molecular Formula | C₇H₇ClN₂O₄S | [] |

| Molecular Weight | 250.66 g/mol | [] |

| IUPAC Name | 4-chloro-N-methyl-3-nitrobenzenesulfonamide | [] |

| Canonical SMILES | CNS(=O)(=O)C1=CC(=C(C=C1)Cl)[O-] | [] |

| Density | 1.53 g/cm³ | [] |

| InChI Key | UMNGEAKUUOJPAX-UHFFFAOYSA-N | [] |

Synthesis Protocol

The synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is most effectively achieved through a two-step process, commencing with the chlorosulfonation of 2-chloronitrobenzene, followed by amination with methylamine. This approach ensures a high yield and purity of the final product.

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

The initial step involves the reaction of 2-chloronitrobenzene with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

Experimental Protocol:

-

Dissolve the dried 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane or THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an aqueous solution of methylamine (e.g., 40%) or a solution of methylamine in THF via the dropping funnel. The reaction is typically carried out in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. [2]4. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-chloro-N-methyl-3-nitrobenzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data (Predicted and Correlated)

Due to the limited availability of published spectral data for 4-chloro-N-methyl-3-nitrobenzenesulfonamide, the following data is a combination of predictions based on its structure and correlations with closely related, well-characterized compounds such as 4-chloro-3-nitrobenzenesulfonamide (CAS 97-09-6) [3][4]and other substituted nitrobenzenes. [5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H ortho to nitro group |

| ~7.8 | dd | 1H | Ar-H ortho to chloro and meta to nitro |

| ~7.6 | d | 1H | Ar-H ortho to chloro and meta to sulfonyl |

| ~5.0 | q | 1H | N-H (may be broad and exchangeable) |

| ~2.7 | d | 3H | N-CH₃ |

The coupling constants for the aromatic protons are expected to be in the range of J = 8-9 Hz for ortho coupling and J = 2-3 Hz for meta coupling. The N-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration. The N-methyl signal is expected to be a doublet due to coupling with the adjacent N-H proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~140 | C-SO₂ |

| ~135 | C-Cl |

| ~132 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~30 | N-CH₃ |

The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3250 | N-H stretch |

| 1550-1530 and 1360-1340 | Asymmetric and symmetric NO₂ stretch |

| 1350-1310 and 1170-1150 | Asymmetric and symmetric SO₂ stretch |

| ~850 | C-Cl stretch |

The presence of strong absorption bands for the nitro and sulfonyl groups will be key identifying features in the IR spectrum.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 250/252 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |

| 235/237 | [M - CH₃]⁺ |

| 186/188 | [M - SO₂NHCH₃]⁺ |

| 79 | [SO₂NHCH₃]⁺ |

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident for fragments containing the chlorine atom.

Safety and Handling

As a nitro-substituted aromatic sulfonamide, 4-chloro-N-methyl-3-nitrobenzenesulfonamide should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

GHS Classification (Anticipated)

Based on the GHS classification of structurally similar compounds, the following hazard statements are anticipated. [7][8]

| Hazard Class | Hazard Statement |

|---|---|

| Acute Toxicity, Oral | Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |

Signal Word: Warning

Pictograms:

-

GHS07 (Exclamation Mark)

Conclusion

4-chloro-N-methyl-3-nitrobenzenesulfonamide (CAS 137-48-4) is a valuable chemical intermediate with a well-defined synthesis pathway. While experimental spectral data is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds. Adherence to appropriate safety protocols is essential when handling this compound. This technical guide serves as a foundational resource for researchers utilizing this versatile molecule in their synthetic endeavors.

References

-

XiXisys. (n.d.). CAS: 137-48-4 4-chloro-N-methyl-3-nitrobenzenesulphonamide GHS Rev.11 SDS. Retrieved from [Link]

- BenchChem. (2025). .

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (2025).

- BenchChem. (n.d.). Optimizing reaction conditions for 4-(Methylamino)-3-nitrobenzoyl chloride synthesis.

- BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride.

- National Center for Biotechnology Information. (n.d.).

- Safe Work Australia. (n.d.).

- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

- PubChem. (n.d.).

- University of Illinois Division of Research Safety. (2019).

- ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.

- ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzenesulfonyl chloride synthesis.

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

- Biosynth. (n.d.). 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | 137-47-3.

- Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals.

- Sigma-Aldrich. (n.d.). 4-CHLORO-3-NITROBENZENESULFONAMIDE AldrichCPR.

- ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide(97-09-6) 1H NMR spectrum.

- NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde.

- NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-.

- SpectraBase. (n.d.). 4-Chloro-3-nitro-benzenesulfonyl chloride - Optional[FTIR] - Spectrum.

- AAT Bioquest. (n.d.). 137-47-3 | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

- mzCloud. (2017). W 18.

Sources

- 2. cbijournal.com [cbijournal.com]

- 3. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-nitrobenzenesulfonamide(97-09-6) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]

- 6. Benzenamine, 4-chloro-2-nitro- [webbook.nist.gov]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 137-48-4 Name: 4-chloro-N-methyl-3-nitrobenzenesulphonamide [xixisys.com]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

The Multifaceted Biological Activities of Substituted Benzenesulfonamides: A Technical Guide for Researchers

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile framework for the design and development of a wide array of therapeutic agents. Its unique chemical properties allow for facile substitution, enabling the fine-tuning of pharmacological activity across diverse biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of substituted benzenesulfonamides, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

The Benzenesulfonamide Core: A Privileged Scaffold

The fundamental structure of benzenesulfonamide consists of a benzene ring attached to a sulfonamide group (-SO₂NH₂). The ability to modify the benzene ring and the sulfonamide nitrogen with various substituents is key to its broad-spectrum biological activity. These modifications influence the molecule's physicochemical properties, such as acidity, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.[1]

Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of CA to determine the inhibitory potential of compounds.

[2][3][4][5][6]1. Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate p-nitrophenyl acetate (p-NPA), and stock solutions of the test compounds and a known inhibitor (e.g., acetazolamide). 2. Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution. Include controls for maximum activity (no inhibitor) and blank (no enzyme). 3. Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. 4. Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells. 5. Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals. The rate of p-nitrophenol formation is monitored. 6. Data Analysis: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Anti-inflammatory and Antiviral Activities

The therapeutic potential of benzenesulfonamides extends to anti-inflammatory and antiviral applications. Certain derivatives have shown the ability to reduce inflammation in preclinical models. A[7][8][9]dditionally, specific benzenesulfonamides have been identified as inhibitors of viral entry and replication.

[10][11][12][13]Table 3: Anti-inflammatory and Antiviral Activities of Benzenesulfonamides

| Compound | Biological Activity | Model/Target | Result | Reference |

| Celecoxib | Anti-inflammatory | COX-2 Inhibition | Selective COX-2 inhibitor | |

| 4a | Anti-inflammatory | Carrageenan-induced paw edema | 94.69% inhibition | |

| BSA 9 | Antiviral | Dengue and Zika Virus | EC₅₀ = 1.52 µM (DENV) | |

| 28 | Antiviral | Influenza A (H1N1) | EC₅₀ = 210 nM |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

[14][15][16][17][18]1. Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a sufficient period. 2. Compound Administration: Administer the test compound to the animals via an appropriate route (e.g., oral or intraperitoneal). 3. Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal. 4. Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. 5. Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus.

[19][11][20][21][22]1. Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer. 2. Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with serial dilutions of the test compound for a specific time. 3. Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixtures. 4. Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. 5. Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days). 6. Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. 7. Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC₅₀ value (the concentration that reduces the number of plaques by 50%) is then determined.

Conclusion

Substituted benzenesulfonamides are a remarkable class of compounds with a broad and ever-expanding range of biological activities. Their synthetic tractability and the ability to modulate their pharmacological profiles through structural modifications have solidified their importance in drug discovery and development. This guide has provided a comprehensive overview of their key biological activities, the underlying structure-activity relationships, and detailed experimental protocols for their evaluation. It is our hope that this technical resource will empower researchers to further explore the therapeutic potential of this privileged scaffold and contribute to the development of novel and effective treatments for a multitude of diseases.

References

-

Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(5), 1747-1762. [Link]

-

Poulsen, S. A., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(11), 4834-4844. [Link]

-

Supuran, C. T., & Alterio, V. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical reviews, 112(8), 4421–4468. [Link]

-

Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

-

Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

-

Malarz, K., Mularski, J., Kuczak, M., Mrozek-Wilczkiewicz, A., & Musiol, R. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1790. [Link]

-

Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2012). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. European journal of medicinal chemistry, 54, 674–682. [Link]

-

Angeli, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1651. [Link]

-

El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27429-27447. [Link]

-

El-Sayed, M. A. A., et al. (2021). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link]

-

Wang, S., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 586-598. [Link]

-

Khan, I., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 28(13), 5123. [Link]

-

Ubehanda, S., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 621. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Mehrzadi, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(4), 423-428. [Link]

-

Ubehanda, S., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]

-

Chang, C. Y., et al. (2020). Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents Against Dengue and Zika Virus Infections. Journal of Medicinal Chemistry, 63(3), 1313-1327. [Link]

-

Chang, C. Y., et al. (2020). Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents Against Dengue and Zika Virus Infections. Semantic Scholar. [Link]

-

Tang, S., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 525-529. [Link]

-

De Martino, G., et al. (1993). Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles. Il Farmaco, 48(10), 1437-1447. [Link]

-

Al-Salahi, R., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Scientific Reports, 13(1), 18884. [Link]

-

Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

-

Li, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments, (180), e63544. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Al-Masoudi, N. A., et al. (2013). Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. Molecules, 18(9), 11252-11268. [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]

-

Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

-

WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. [Link]

-

CLSI. (2021). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

-

Menziani, M. C., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of medicinal chemistry, 32(5), 951–956. [Link]

-

Bio-protocol. (2018). Broth microdilution susceptibility testing. Bio-protocol, 8(17), e2987. [Link]

-

Gökçe, M., et al. (2017). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1325–1331. [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic chemistry, 105, 104400. [Link]

-

Kędzia, A., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3163. [Link]

-

Yüksek, H., et al. (2012). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Molecules, 17(9), 10894-10906. [Link]

-

Sharma, A., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1323–1333. [Link]

-

El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27429-27447. [Link]

-

El-Sayed, M. A. A., et al. (2021). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link]

Sources

- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. content.abcam.com [content.abcam.com]

- 6. assaygenie.com [assaygenie.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

"mechanism of action of 4-chloro-N-methyl-3-nitro-benzenesulfonamide"

Mechanism of Action of 4-chloro-N-methyl-3-nitro-benzenesulfonamide

Abstract

This technical guide delineates a proposed mechanism of action for the novel small molecule, 4-chloro-N-methyl-3-nitro-benzenesulfonamide. Based on extensive analysis of its structural motifs and the well-established pharmacology of the benzenesulfonamide class of compounds, we hypothesize that this agent functions as a potent inhibitor of carbonic anhydrases (CAs). This document provides a comprehensive overview of the theoretical underpinnings of this mechanism, including the specific molecular interactions anticipated within the carbonic anhydrase active site. Furthermore, we present a detailed roadmap for the experimental validation of this hypothesis, encompassing a suite of biophysical, enzymatic, and cellular assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel enzyme inhibitors and their therapeutic potential.

Introduction: The Therapeutic Promise of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from diuretics and antiepileptics to antiglaucoma and anticancer drugs.[1][2] A primary and well-elucidated mechanism for many of these compounds is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[3][4][5] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in pH regulation, ion transport, and various metabolic pathways.[6][7][8] The dysregulation of specific CA isoforms is implicated in numerous pathologies, making them attractive targets for therapeutic intervention.[5][9][10]

This guide focuses on the uncharacterized compound, 4-chloro-N-methyl-3-nitro-benzenesulfonamide. While direct experimental data on its biological activity is not yet available, its chemical structure strongly suggests a role as a carbonic anhydrase inhibitor. This document will, therefore, present a detailed, hypothesized mechanism of action and a comprehensive strategy for its experimental validation.

Molecular Profile of 4-chloro-N-methyl-3-nitro-benzenesulfonamide

To understand its potential biological activity, a thorough examination of the physicochemical properties of 4-chloro-N-methyl-3-nitro-benzenesulfonamide is essential.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₄S | PubChem |

| Molecular Weight | 250.66 g/mol | PubChem |

| Structure | ||

| 4-chloro-N-methyl-3-nitro-benzenesulfonamide | ||

| Key Functional Groups | Benzenesulfonamide, Chloro group, Nitro group, N-methyl group | Inferred |

The presence of the primary sulfonamide group is the key pharmacophore that suggests interaction with the zinc ion in the active site of carbonic anhydrases.[1] The chloro and nitro substituents on the benzene ring are expected to modulate the electronic properties and binding affinity of the molecule.

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

We postulate that 4-chloro-N-methyl-3-nitro-benzenesulfonamide acts as a potent inhibitor of one or more isoforms of carbonic anhydrase. The proposed mechanism is centered around the interaction of the sulfonamide moiety with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.

The Catalytic Cycle of Carbonic Anhydrase

Understanding the normal catalytic function of CA is crucial to comprehending its inhibition. The reaction proceeds in two main steps:

-

Nucleophilic Attack: A zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a carbon dioxide molecule.

-

Proton Shuttle and Regeneration: A water molecule displaces the newly formed bicarbonate ion, and a proton is transferred away from the active site via a histidine shuttle, regenerating the zinc-bound hydroxide for the next catalytic cycle.

Inhibition by 4-chloro-N-methyl-3-nitro-benzenesulfonamide

The benzenesulfonamide group of the inhibitor is a transition-state analog for the bicarbonate ion.[11] The proposed inhibitory mechanism involves the following key interactions:

-

Zinc Coordination: The deprotonated sulfonamide nitrogen (SO₂NH⁻) directly coordinates with the Zn²⁺ ion in the active site, displacing the catalytic water/hydroxide molecule.[12][13] This interaction is the cornerstone of its inhibitory activity.

-

Hydrogen Bonding Network: The sulfonyl oxygens of the inhibitor are expected to form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in CA II) and a water molecule within the active site.[12]

-

Hydrophobic Interactions: The benzene ring of the inhibitor will likely engage in van der Waals interactions with hydrophobic residues lining one side of the active site cavity, such as Val121, Phe131, and Leu198 in CA II.[12] The chloro and nitro substituents will influence the orientation and strength of these interactions.

The N-methyl group may also contribute to the binding affinity and selectivity for different CA isoforms by interacting with specific residues at the entrance of the active site.

Caption: Proposed interaction of the inhibitor with the CA active site.

Experimental Validation Strategy

A multi-pronged approach is required to rigorously validate the hypothesized mechanism of action. This strategy encompasses in vitro enzymatic assays, biophysical characterization of the inhibitor-target interaction, and cell-based assays to confirm target engagement in a physiological context.

In Vitro Carbonic Anhydrase Activity Assays

The initial step is to determine if 4-chloro-N-methyl-3-nitro-benzenesulfonamide inhibits the enzymatic activity of various CA isoforms.

Protocol: Colorimetric CO₂ Hydration Assay [14]

-

Objective: To measure the inhibition of CA-catalyzed CO₂ hydration.

-

Principle: The assay measures the rate of pH change resulting from the formation of bicarbonate and protons from CO₂. A pH indicator, such as phenol red, is used to monitor this change spectrophotometrically.

-

Materials:

-

Purified human CA isoforms (e.g., CA I, II, IX, XII)

-

Tris buffer (20 mM, pH 8.3)

-

Phenol red (100 µM)

-

CO₂-saturated water

-

4-chloro-N-methyl-3-nitro-benzenesulfonamide stock solution (in DMSO)

-

Temperature-controlled UV/Vis spectrophotometer

-

-

Procedure:

-

Equilibrate the reaction buffer and enzyme solution to 0°C.

-

In a cuvette, mix the reaction buffer, enzyme solution, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding a known volume of CO₂-saturated water.

-

Monitor the decrease in absorbance of phenol red at the appropriate wavelength in kinetic mode.

-

Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

-

Biophysical Characterization of Target Binding

To confirm direct binding and characterize the thermodynamics and kinetics of the interaction, several biophysical techniques should be employed.

Protocol: Isothermal Titration Calorimetry (ITC) [15][16][17]

-

Objective: To determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-CA interaction.

-

Principle: ITC directly measures the heat released or absorbed during a binding event.

-

Procedure:

-

Prepare solutions of the purified CA protein and the inhibitor in the same buffer.

-

Load the CA solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

-

Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.

-

Analyze the resulting thermogram to determine the binding parameters.

-

Protocol: Surface Plasmon Resonance (SPR) [18][19][20][21][22]

-

Objective: To measure the real-time association (k_on) and dissociation (k_off) rates of the inhibitor binding to the CA.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.

-

Procedure:

-

Immobilize the purified CA protein onto an SPR sensor chip.

-

Flow different concentrations of the inhibitor over the chip surface and monitor the binding response.

-

Fit the sensorgram data to a kinetic model to determine the rate constants and binding affinity.

-

Structural Elucidation of the Binding Mode

Protocol: X-ray Crystallography [12][13][23]

-

Objective: To obtain a high-resolution 3D structure of the inhibitor bound to the CA active site.

-

Procedure:

-

Co-crystallize the purified CA protein with the inhibitor.

-

Collect X-ray diffraction data from the crystals.

-

Solve and refine the crystal structure to visualize the precise interactions between the inhibitor and the enzyme.

-

Cellular Target Engagement

To confirm that the inhibitor interacts with its target in a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be performed.[24][25][26][27][28]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To demonstrate that the inhibitor binds to and stabilizes the CA protein in intact cells.

-

Principle: Ligand binding can alter the thermal stability of a protein.

-

Procedure:

-

Treat cultured cells with the inhibitor or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Quantify the amount of soluble CA protein at each temperature using Western blotting or an immunoassay.

-

A shift in the melting curve indicates target engagement.

-

Caption: A workflow for the experimental validation of the proposed mechanism.

Conclusion and Future Directions

The structural features of 4-chloro-N-methyl-3-nitro-benzenesulfonamide strongly support the hypothesis that it functions as a carbonic anhydrase inhibitor. The proposed mechanism, centered on the coordination of the sulfonamide moiety to the active site zinc ion, is consistent with a vast body of literature on this class of compounds. The comprehensive experimental strategy outlined in this guide provides a clear path to rigorously test this hypothesis.

Successful validation of this mechanism will pave the way for further preclinical development, including isoform selectivity profiling, in vivo efficacy studies in relevant disease models (e.g., glaucoma, epilepsy, or specific cancers with overexpressed CA isoforms), and pharmacokinetic and toxicology assessments. The insights gained from these studies will be instrumental in determining the therapeutic potential of this promising new chemical entity.

References

-

Isothermal titration calorimetry for studying protein-ligand interactions. (2013). Methods in Molecular Biology. [Link]

-

Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. [Link]

-

Cellular thermal shift assay. (n.d.). Wikipedia. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). Journal of Medicinal Chemistry. [Link]

-

Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2019). Methods in Molecular Biology. [Link]

-

Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis Online. [Link]

-

The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. (n.d.). PubMed. [Link]

-

Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. (n.d.). PMC. [Link]

-

Inhibition of Carbonic Anhydrases with Glycosyltriazole Benzene Sulfonamides. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications. [Link]

-

Carbonic Anhydrase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC - NIH. [Link]

-

How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]

-

Carbonic anhydrase inhibitor. (n.d.). Wikipedia. [Link]

-

Carbonic Anhydrase Inhibitors. (n.d.). Lecturio. [Link]

-

Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). JOVE. [Link]

-

Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). SciSpace. [Link]

-

Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

-

Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations. (2023). Taylor & Francis. [Link]

-

New Strategy for in Vitro Determination of Carbonic Anhydrase Activity from Analysis of Oxygen-18 Isotopes of CO2. (2017). ACS Publications. [Link]

-

Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020). Dovepress. [Link]

-

Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity. (n.d.). PMC - PubMed Central. [Link]

-

Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023). Taylor & Francis Online. [Link]

-

Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (n.d.). Drug Hunter. [Link]

-

Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

-

A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. [Link]

-

Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020). PMC. [Link]

-

Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II. (n.d.). Sci-Hub. [Link]

-

Site-directed mutagenesis of amino acid residues of protein phosphatase 1 involved in catalysis and inhibitor binding. (n.d.). PNAS. [Link]

-

Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020). PubMed. [Link]

-

Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. [Link]

-

Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Radiations. [Link]

-

A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]

-

Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). NIH. [Link]

-

Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.). ACS Publications. [Link]

-

Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. (2020). PMC - NIH. [Link]

-

Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. [Link]

-

Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. [Link]

-

The Catalytic Mechanism of Carbonic Anhydrase. (n.d.). PNAS. [Link]

-

A kinetic analysis of carbonic anhydrase inhibition. (n.d.). Semantic Scholar. [Link]

-

The Role of Site-Directed Mutagenesis in Protein Engineering. (n.d.). Food Safety Institute. [Link]

-

Site-Directed Mutagenesis. (n.d.). ResearchGate. [Link]

-

Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. (n.d.). PubMed. [Link]

-

Use of site-directed mutagenesis to probe the structure, function and isoniazid activation of the catalase/peroxidase, KatG, from Mycobacterium tuberculosis. (n.d.). PMC - NIH. [Link]

-

Carbonic anhydrase. (n.d.). Wikipedia. [Link]

-

Site-Directed Mutagenesis Increased the Catalytic Activity and Stability of Oenococcus oeni β-Glucosidase: Characterization of Enzymatic Properties and Exploration of Mechanisms. (n.d.). MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 9. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. drughunter.com [drughunter.com]

- 19. mdpi.com [mdpi.com]

- 20. bioradiations.com [bioradiations.com]

- 21. m.youtube.com [m.youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. drugtargetreview.com [drugtargetreview.com]

- 27. tandfonline.com [tandfonline.com]

- 28. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

An In-depth Technical Guide to the Solubility and Stability of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- (CAS No. 137-48-4). Recognizing the critical role these physicochemical properties play in drug discovery and development, this document outlines both the theoretical underpinnings and detailed, field-proven experimental protocols. Methodologies for thermodynamic solubility assessment via the shake-flask method and stability evaluation through forced degradation studies are presented. The rationale behind experimental choices, the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), and strategies for data interpretation are discussed. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-, is a substituted aromatic sulfonamide. While specific applications are not widely documented in mainstream literature, its structural motifs—a sulfonamide core, a nitroaromatic ring, and a halogen substituent—are common in medicinal chemistry and material science. Sulfonamides are a well-established class of pharmacophores, and nitroaromatic compounds are versatile intermediates in organic synthesis.

The successful application of any chemical entity, whether as an active pharmaceutical ingredient (API) or a synthetic intermediate, is fundamentally dependent on its physicochemical properties. Solubility and stability are paramount among these.

-

Solubility directly influences bioavailability, dissolution rate, and the feasibility of formulation development. Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes, making its early assessment crucial.[1]

-

Stability dictates a compound's shelf-life, storage requirements, and degradation pathways.[2] Understanding how a molecule behaves under various environmental stressors (e.g., pH, temperature, light, oxidation) is a regulatory requirement and essential for ensuring safety and efficacy.[3][4]

This guide provides a systematic approach to rigorously determine these key attributes for Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-.

Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is necessary to design meaningful experiments. Based on available data and structural analysis, the key properties of the target compound are summarized below.

Table 1: Physicochemical Properties of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

| Property | Value | Source / Method |

| CAS Number | 137-48-4 | SIELC Technologies[5] |

| Molecular Formula | C₇H₇ClN₂O₄S | Derived |

| Molecular Weight | 250.66 g/mol | Derived |

| Structure | See Figure 1 | N/A |

| Predicted pKa | ~9.28 (Sulfonamide N-H) | ChemicalBook[6] |

| Predicted LogP | ~0.8 | PubChem[7] |

Note: Data for the parent compound, 4-chloro-3-nitrobenzenesulfonamide (CAS 97-09-6), is often more readily available and used for prediction. The N-methyl group on the target compound will slightly alter these values.